Halosulfuron

Description

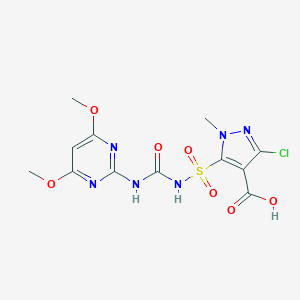

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN6O7S/c1-19-9(7(10(20)21)8(13)17-19)27(23,24)18-12(22)16-11-14-5(25-2)4-6(15-11)26-3/h4H,1-3H3,(H,20,21)(H2,14,15,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOADMMGWXPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074947 | |

| Record name | Halosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135397-30-7 | |

| Record name | Halosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135397-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135397307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WU8U5S0UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halosulfuron-methyl's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism by which halosulfuron-methyl, a potent sulfonylurea herbicide, inhibits acetolactate synthase (ALS). This compound-methyl is a selective, post-emergence herbicide used to control a variety of weeds.[1] Its efficacy stems from the targeted inhibition of ALS, an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microorganisms, but absent in animals.[2][3][4] This document details the non-competitive inhibition kinetics, the specific binding site on the enzyme, and the downstream biochemical consequences of this inhibition. Furthermore, it furnishes detailed experimental protocols for assessing ALS inhibition and visualizes key pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound-methyl and Acetolactate Synthase

This compound-methyl belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[3][5] Its chemical structure is provided in Table 1. The target of this compound-methyl is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[2][4] This pathway is vital for protein synthesis and cell division, particularly in the rapidly growing meristematic tissues of plants.[7] The absence of ALS in animals contributes to the low mammalian toxicity of sulfonylurea herbicides.[3]

Table 1: Chemical Properties of this compound-methyl

| Property | Value | Reference |

| IUPAC Name | methyl 3-chloro-5-[[((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl]-1-methylpyrazole-4-carboxylate | [8] |

| Molecular Formula | C13H15ClN6O7S | [8] |

| Molecular Weight | 434.81 g/mol | [8] |

| CAS Number | 100784-20-1 | [8] |

Mechanism of Action: Non-Competitive Inhibition

This compound-methyl acts as a non-competitive inhibitor of ALS.[9] This means that the herbicide does not bind to the enzyme's active site, where the substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a distinct regulatory site on the enzyme.[9] This binding event induces a conformational change in the ALS enzyme, which in turn reduces its affinity for its natural substrates and ultimately blocks the catalytic reaction.[9]

Binding Site and Molecular Interactions

The binding site for sulfonylurea herbicides is located in a channel that leads to the active site of the ALS enzyme.[10] While a crystal structure of this compound-methyl specifically bound to ALS is not publicly available, the crystal structure of Arabidopsis thaliana ALS in complex with the sulfonylurea herbicide metsulfuron-methyl (PDB ID: 1YHY) provides valuable insights into the binding mode.[11] Studies have identified key amino acid residues that are crucial for sulfonylurea binding. For instance, mutations in the proline residue at position 197 (Pro197) in the ALS sequence of various plant species have been shown to confer resistance to sulfonylurea herbicides, indicating its critical role in the binding pocket.[12][13] Other residues, such as those in the vicinity of the sulfonylurea binding site, also contribute to the interaction.[10]

Biochemical Consequences of ALS Inhibition

The inhibition of ALS by this compound-methyl has profound effects on plant metabolism and physiology:

-

Depletion of Branched-Chain Amino Acids: The primary consequence is the cessation of valine, leucine, and isoleucine synthesis.[4]

-

Inhibition of Protein Synthesis and Cell Division: The lack of these essential amino acids halts protein synthesis, which is a prerequisite for cell division and growth. This effect is most pronounced in meristematic tissues, the sites of active growth in a plant.[7]

-

Starvation and Slow Plant Death: The inability to produce essential proteins leads to a gradual starvation of the plant, manifesting as symptoms like stunting, chlorosis (yellowing), and eventually necrosis (tissue death).[4]

Signaling Pathways Affected by ALS Inhibition

The depletion of branched-chain amino acids (BCAAs) due to ALS inhibition triggers downstream signaling pathways that regulate plant growth and stress responses. A key pathway implicated is the Target of Rapamycin (TOR) signaling pathway.

TOR Signaling Pathway and BCAA Starvation

The TOR kinase is a central regulator of growth in eukaryotes, integrating nutrient and energy signals.[6] In plants, the TOR signaling pathway is activated by nutrients, including amino acids, and promotes anabolic processes such as protein synthesis and cell proliferation.[6] Conversely, nutrient starvation, including the depletion of BCAAs caused by this compound-methyl, leads to the inactivation of TOR signaling.[5][14] This inactivation shifts the cellular metabolism from anabolic to catabolic processes, contributing to the growth arrest observed in treated plants.

Figure 1. Simplified signaling pathway showing the effect of this compound-methyl on the TOR signaling pathway.

Quantitative Analysis of ALS Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While a specific, publicly available IC50 or Ki value for this compound-methyl's inhibition of ALS is not readily found in the scientific literature, sulfonylurea herbicides are generally characterized by very low IC50 values, often in the low nanomolar (nM) range, highlighting their high potency.[9]

Table 2: General Inhibitory Potency of Sulfonylurea Herbicides on ALS

| Herbicide Class | Typical IC50 Range | Reference |

| Sulfonylureas | Low nM (10^-9 M) | [9] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This spectrophotometric assay is a common method to determine ALS activity and its inhibition by herbicides. The principle of the assay is the enzymatic conversion of pyruvate to acetolactate, which is then decarboxylated in the presence of acid to form acetoin. Acetoin, in turn, reacts with creatine and α-naphthol to produce a red-colored complex that can be quantified by measuring its absorbance at 520-540 nm.[15][16][17]

Materials:

-

Enzyme Extract: Partially purified ALS from plant tissue.

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 20 mM MgCl2, 2 mM thiamine pyrophosphate (TPP), and 20 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in assay buffer.

-

Inhibitor Stock Solution: this compound-methyl dissolved in a suitable solvent (e.g., DMSO) at a known concentration.

-

Stopping Solution: 6 N H2SO4.

-

Color Reagent A: 0.5% (w/v) creatine solution.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

-

Acetoin Standard Solution: For generating a standard curve.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, enzyme extract, and various concentrations of this compound-methyl (or solvent control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pyruvate substrate solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Stopping the Reaction and Decarboxylation:

-

Stop the reaction by adding the stopping solution (e.g., 50 µL of 6 N H2SO4).

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

-

Color Development:

-

Add Color Reagent A (e.g., 100 µL of 0.5% creatine).

-

Add Color Reagent B (e.g., 100 µL of 5% α-naphthol).

-

Incubate at 60°C for 15 minutes for color development.

-

-

Measurement:

-

Centrifuge the tubes to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 530 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the acetoin standard.

-

Calculate the amount of acetoin produced in each sample.

-

Determine the percentage of ALS inhibition for each this compound-methyl concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Figure 2. Experimental workflow for the in vitro ALS activity and inhibition assay.

Experimental Workflow to Determine Non-Competitive Inhibition

To confirm the non-competitive inhibition mechanism of this compound-methyl on ALS, a series of kinetic experiments should be performed by varying the concentrations of both the substrate (pyruvate) and the inhibitor (this compound-methyl). The data can then be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Procedure:

-

Perform the ALS activity assay as described in section 5.1 with the following modifications:

-

Use a range of fixed concentrations of this compound-methyl (including a zero-inhibitor control).

-

For each inhibitor concentration, vary the concentration of the pyruvate substrate over a wide range.

-

-

Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

-

Plot 1/v versus 1/[pyruvate] for each inhibitor concentration.

Interpretation of Lineweaver-Burk Plot:

-

Competitive Inhibition: Lines intersect at the y-axis.

-

Non-competitive Inhibition: Lines intersect at the x-axis. The Vmax (reciprocal of the y-intercept) decreases with increasing inhibitor concentration, while the Km (negative reciprocal of the x-intercept) remains unchanged.

-

Uncompetitive Inhibition: Lines are parallel.

Figure 3. Logical workflow for determining the mode of inhibition using Lineweaver-Burk plot analysis.

Conclusion

This compound-methyl is a highly effective herbicide that targets acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. Its mechanism of action is characterized by non-competitive inhibition, where it binds to a regulatory site on the enzyme, leading to a conformational change that inactivates it. This specific mode of action results in the depletion of essential amino acids, cessation of cell growth, and ultimately, plant death. The downstream effects involve the disruption of critical signaling pathways such as the TOR pathway. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to study the inhibitory effects of this compound-methyl and other potential ALS inhibitors, aiding in the development of new and effective crop protection agents.ulfuron-methyl and other potential ALS inhibitors, aiding in the development of new and effective crop protection agents.

References

- 1. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Effect of two amino acids in TM17 of Sulfonylurea receptor SUR1 on the binding of ATP-sensitive K+ channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1YHY: Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With A Sulfonylurea Herbicide, Metsulfuron methyl [ncbi.nlm.nih.gov]

- 12. The molecular basis of sulfonylurea herbicide resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. sdbonline.org [sdbonline.org]

- 15. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Halosulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Halosulfuron-methyl, a selective sulfonylurea herbicide. The information is presented to support research, development, and analytical activities related to this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on internationally recognized guidelines.

Core Physicochemical Data

This compound-methyl (CAS No: 100784-20-1) is a white, odorless, crystalline solid at room temperature.[1] Its chemical and physical properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

Table 1: Chemical Identity of this compound-methyl

| Identifier | Value |

| IUPAC Name | methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate[2] |

| CAS Name | Methyl 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylate[2] |

| CAS Number | 100784-20-1[1][2][3] |

| Molecular Formula | C₁₃H₁₅ClN₆O₇S[1][2][3] |

| Molecular Weight | 434.81 g/mol [3][4] |

| Chemical Structure | |

[2] |

Table 2: Physicochemical Properties of this compound-methyl

| Property | Value | Conditions |

| Melting Point | 175.5–177.2 °C[2][5][6] | N/A |

| Density | 1.618 g/mL[2][3][5] | 25 °C |

| Vapor Pressure | < 1 x 10⁻⁷ mm Hg (<0.01 mPa)[2][5][6] | 25 °C |

| Water Solubility | 0.015 g/L[2][5] | 20 °C, pH 5 |

| 1.65 g/L[2][5] | 20 °C, pH 7 | |

| 7.47 g/L[2][6] | 20 °C, pH 9 | |

| Solubility in Organic Solvents | Methanol: 1.616 g/L[2] | 20 °C |

| n-Hexane: 0.01278 g/L[2] | 20 °C | |

| Dissociation Constant (pKa) | 3.44[7] | 22 °C (from Ka of 3.61 x 10⁻⁴ at 22.4°C[2]) |

| Octanol-Water Partition Coeff. (Log Kₒw) | 1.67 (Kₒw = 47)[2][6] | 23 °C, pH 5 |

| -0.0186 (Kₒw = 0.96)[2][5][6] | 23 °C, pH 7 | |

| -0.542 (Kₒw = 0.29)[2][6] | 23 °C, pH 9 |

Signaling Pathway and Mechanism of Action

This compound-methyl belongs to the sulfonylurea class of herbicides.[1][2] Its primary mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][8] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[8][9] As these amino acids are essential for protein synthesis and cell division, the inhibition of ALS leads to the cessation of plant growth and eventual death.[5][8] This pathway is specific to plants, fungi, and bacteria, and the target enzyme is not present in mammals, contributing to its selective herbicidal activity.[2]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound-methyl is governed by standardized international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

1. Melting Point / Melting Range (OECD Guideline 102) This test determines the temperature at which a substance transitions from a solid to a liquid state.[10][11]

-

Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed. Pure substances typically exhibit a sharp melting point range of 1-2°C.[10]

-

Apparatus: Common methods include the capillary tube method (in a liquid bath or metal block), Kofler hot bar, or Differential Scanning Calorimetry (DSC).[10][11]

-

Methodology (Capillary Method):

-

A small amount of the finely powdered, dry substance is packed into a thin-walled capillary tube to a height of about 3 mm.

-

The capillary is placed in a heating apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[10]

-

The sample is heated rapidly to a temperature approximately 10°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid particle disappears is recorded as the end of the melting range.

-

2. Water Solubility (OECD Guideline 105) This guideline describes methods for determining the saturation mass concentration of a substance in water at a given temperature.[12][13]

-

Principle: A surplus of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: A thermostatically controlled shaker or stirring device, centrifuge, and an appropriate analytical instrument (e.g., HPLC, LC-MS).

-

Methodology (Flask Method - for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24 hours, confirmed by taking measurements at different time intervals).[6][12]

-

The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.

-

The concentration of this compound-methyl in the clear aqueous phase is quantified using a validated analytical method.

-

The procedure is repeated to ensure the result is reproducible.

-

3. Vapor Pressure (OECD Guideline 104) This test measures the saturation pressure above a solid or liquid substance.[14][15]

-

Principle: For substances with very low vapor pressure like this compound-methyl (<10⁻³ Pa), the gas saturation method is often employed. A stream of inert gas is passed over the substance at a slow, controlled rate, allowing it to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined.

-

Apparatus: A constant temperature bath, a system for controlling and measuring gas flow, traps (e.g., sorbent tubes) to collect the vaporized substance, and a sensitive analytical instrument (GC or LC-MS).

-

Methodology (Gas Saturation Method):

-

A sample of this compound-methyl is placed in a thermostatically controlled saturation chamber.

-

A stream of dry inert gas (e.g., nitrogen) is passed through the chamber at a known, slow flow rate.

-

The gas, now saturated with the substance's vapor, passes through a trapping system that quantitatively captures the substance.

-

The mass of the trapped substance is determined analytically after a measured volume of gas has passed through.

-

The vapor pressure is calculated from the mass of the substance, the volume of gas, and the temperature, using the ideal gas law. Measurements are typically made at several temperatures.[3][16]

-

4. Dissociation Constant in Water (OECD Guideline 112) This guideline determines the pKa of a substance, which is crucial for understanding how properties like solubility and partitioning change with pH.[4][17][18]

-

Principle: The pKa is determined by measuring the pH of a solution while titrating the acidic or basic functional groups of the substance with a standard base or acid, respectively. Spectrophotometric or conductometric methods can also be used.[4][17]

-

Apparatus: A temperature-controlled vessel, a calibrated pH meter with an electrode, a precision burette, and a stirrer.

-

Methodology (Titration Method):

-

A precise amount of this compound-methyl is dissolved in purified water (or a water/co-solvent mixture if solubility is low).

-

The solution is placed in a thermostatted vessel, and a pH electrode is immersed in it.

-

A standard solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

-

5. Partition Coefficient (n-octanol/water) (OECD Guideline 107) This test determines the octanol-water partition coefficient (Kₒw), a key indicator of a substance's lipophilicity and potential for bioaccumulation.[19][20]

-

Principle: The "Shake Flask" method involves dissolving the substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible layers until equilibrium is reached.[21][22]

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (HPLC is common) to determine concentrations.

-

Methodology (Shake Flask Method):

-

n-Octanol and water are pre-saturated with each other by mixing for 24 hours and then separating the layers.

-

A stock solution of this compound-methyl is prepared in either n-octanol or water.

-

The stock solution is added to a centrifuge tube containing measured volumes of both pre-saturated n-octanol and pre-saturated water. The pH of the water is buffered to the desired value (e.g., 5, 7, or 9).

-

The tube is shaken in a constant temperature bath (e.g., 25°C) until equilibrium is achieved (a few hours).

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and water layers.

-

The concentration of this compound-methyl in each phase is determined using a suitable analytical method.

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kₒw).

-

Analytical Workflow: Residue Analysis

The determination of this compound-methyl residues in complex matrices like soil or crops often employs a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. filab.fr [filab.fr]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 5. laboratuar.com [laboratuar.com]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. researchgate.net [researchgate.net]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.in]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Halosulfuron Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of the sulfonylurea herbicide halosulfuron-methyl in both soil and aquatic environments. Understanding the fate of this widely used herbicide is critical for assessing its environmental impact and ensuring its safe and effective use. This document details the chemical and biological transformations that this compound-methyl undergoes, presents quantitative data on its persistence, outlines experimental methodologies for its study, and provides visual representations of its degradation pathways.

Degradation Pathways of this compound-Methyl

This compound-methyl degradation proceeds through three primary pathways: chemical hydrolysis, microbial degradation, and to a lesser extent, photolysis. The predominant pathway and the resulting degradation products are highly dependent on environmental conditions, particularly pH, temperature, and microbial activity.

Chemical Hydrolysis

Chemical hydrolysis is a major route of this compound-methyl degradation in both soil and water.[1][2] The rate and mechanism of hydrolysis are significantly influenced by pH.[1][3]

-

In Acidic to Neutral Conditions (pH < 7): The primary hydrolytic pathway involves the cleavage of the sulfonylurea bridge.[2] This reaction breaks the bond between the sulfonyl group and the pyrimidine ring, leading to the formation of two main metabolites: 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acid methyl ester (CPSA/CSE) and 2-amino-4,6-dimethoxypyrimidine (AP) .[4][5] The sulfonamide metabolite can undergo further hydrolysis of the ester group to form 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acid (CSA) .[4]

-

In Alkaline Conditions (pH > 7): Under basic conditions, a different mechanism known as bridge contraction or rearrangement becomes dominant.[1][3][6] This intramolecular rearrangement leads to the formation of This compound-methyl rearrangement ester (RRE) , which is methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)amino]-1-methyl-pyrazole-4-carboxylate.[4] The pyrimidine ring may also open under strongly alkaline conditions.[7]

Microbial Degradation

Microbial degradation is a significant pathway for this compound-methyl dissipation in soil, often occurring concurrently with chemical hydrolysis.[2] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature. Several bacterial and fungal species have been identified that are capable of degrading sulfonylurea herbicides, often through co-metabolism.[8][9][10]

The primary mechanism of microbial degradation mirrors that of acidic hydrolysis, involving the cleavage of the sulfonylurea bridge.[9] This process is facilitated by microbial enzymes such as hydrolases and oxidases.[8] For instance, the endophytic bacterium Proteus sp. CD3 has been shown to degrade this compound-methyl.[10][11] White-rot fungi like Phlebia sp. and Irpex lacteus have also demonstrated the ability to degrade chlorimuron-ethyl, a related sulfonylurea herbicide, through cleavage of the sulfonylurea bridge, suggesting a similar capability for this compound-methyl.[9][12]

Photodegradation

Photodegradation (photolysis) is generally considered a minor pathway for this compound-methyl degradation in the environment.[2] However, under direct sunlight, particularly in clear, shallow water or on soil surfaces, it can contribute to the overall dissipation. The process involves the absorption of light energy, which leads to the breakdown of the molecule. While specific photolytic degradation products of this compound-methyl are not extensively detailed in the reviewed literature, studies on other sulfonylureas suggest that photolysis can also lead to the cleavage of the sulfonylurea bridge.[13][14] The presence of photosensitizers, such as humic substances in water and soil, can influence the rate of photodegradation.[14]

Quantitative Data on this compound-Methyl Degradation

The persistence of this compound-methyl in the environment is typically expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental conditions.

| Matrix | Condition | Half-life (DT50) in days | Reference(s) |

| Soil | Aerobic, Lab, 20°C | 13.9 - 26.7 | [12] |

| Field | 8.1 - 10.9 | [15][16] | |

| Sandy Loam, Lab | 8.4 - 10.7 | [17] | |

| Tropical Sugarcane Field | 8.85 - 9.12 | [2][18] | |

| pH 5.2 (Anjo soil) | 18 | [19] | |

| pH 7.6 (Anjo soil) | 36.7 | [19] | |

| pH 8.2 (Anjo soil) | 38.6 | [19] | |

| Water | Hydrolysis, 20°C, pH 7 | 14.4 | [20] |

| Hydrolysis, 25°C, pH 5 | ~24 | [15] | |

| Hydrolysis, 25°C, pH 7 | >365 | [15] | |

| Hydrolysis, 25°C, pH 9 | >365 | [15] | |

| Aqueous solution, 20°C | 38.5 | [17][21] | |

| Aqueous solution, 42°C | 3.2 | [17][21] |

Experimental Protocols

The study of this compound-methyl degradation requires robust analytical methodologies to accurately quantify the parent compound and its various metabolites in complex matrices like soil and water.

Sample Preparation and Extraction from Soil

A common and effective method for extracting this compound-methyl and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, or modifications thereof.[17][21]

Protocol:

-

Sample Weighing: Weigh 10-20 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Fortification (for recovery studies): Spike the sample with a known concentration of this compound-methyl and its metabolite standards.

-

Extraction Solvent Addition: Add 20-25 mL of acetonitrile, often acidified with formic acid (e.g., 5%).[21]

-

Shaking: Shake the mixture vigorously for a set period (e.g., 30 minutes) using a mechanical shaker.

-

Salting Out: Add salts, such as sodium chloride (NaCl) and magnesium sulfate (MgSO4), to induce phase separation.

-

Centrifugation: Centrifuge the sample (e.g., at 2500-5000 rpm for 3-10 minutes) to separate the acetonitrile layer from the solid soil matrix and aqueous layer.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

-

Final Preparation: Vortex and centrifuge the cleanup tube. The final supernatant is then ready for analysis.

Sample Preparation and Extraction from Water

For water samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed.

-

Sample Collection: Collect a known volume of water (e.g., 100 mL).

-

pH Adjustment: Adjust the pH of the water sample as needed for optimal extraction of the target analytes.

-

Extraction: Transfer the water sample to a separatory funnel and add an immiscible organic solvent (e.g., dichloromethane). Shake vigorously to partition the analytes into the organic phase.

-

Drying and Concentration: Collect the organic layer and pass it through anhydrous sodium sulfate to remove residual water. Evaporate the solvent to concentrate the extract.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.

Analytical Instrumentation

High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a Mass Spectrometer (MS) is the preferred analytical technique for the determination of this compound-methyl and its metabolites.

-

-

Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like acetic acid (e.g., 500:500:0.25 v/v/v).

-

Detector: UV detector set at a wavelength of approximately 260 nm.

-

-

-

Provides higher sensitivity and selectivity, allowing for the confirmation and quantification of trace levels of metabolites.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte.

-

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound-methyl in soil and water under different pH conditions.

Conclusion

The degradation of this compound-methyl in the environment is a complex process governed by a combination of chemical and biological factors. In acidic to neutral conditions, the primary degradation pathway is the cleavage of the sulfonylurea bridge, leading to the formation of sulfonamide and aminopyrimidine metabolites. In alkaline environments, a rearrangement of the sulfonylurea bridge is the more dominant pathway. Microbial activity plays a crucial role in the degradation process, particularly in soil. The persistence of this compound-methyl, as indicated by its half-life, is highly variable and dependent on specific environmental parameters. A thorough understanding of these degradation pathways and influencing factors is essential for predicting the environmental fate of this compound-methyl and for developing strategies to mitigate any potential adverse effects.

References

- 1. Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and this compound methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. epa.gov [epa.gov]

- 6. ppqs.gov.in [ppqs.gov.in]

- 7. Ultimate fate of this compound methyl and its effects on enzymatic and microbial activities in three differently texture… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli) [frontiersin.org]

- 12. Rapid degradation of the sulfonylurea herbicide–chlorimuron-ethyl by three novel strains of fungi | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 21. chemijournal.com [chemijournal.com]

- 22. mhlw.go.jp [mhlw.go.jp]

An In-depth Technical Guide to the Environmental Fate and Mobility of Halosulfuron-Methyl

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental behavior of halosulfuron-methyl, a selective sulfonylurea herbicide. The information presented herein is intended to support environmental risk assessments and further research into the persistence, degradation, and transport of this compound in terrestrial and aquatic ecosystems. All quantitative data is summarized in tables for comparative analysis, and key experimental methodologies are detailed.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. This compound-methyl is a weak acid, and its water solubility is highly dependent on pH, which significantly influences its mobility and degradation.

Table 1: Physicochemical Properties of this compound-Methyl

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |

| CAS Number | 100784-20-1 | [1] |

| Molecular Formula | C₁₃H₁₅ClN₆O₇S | [1] |

| Molecular Weight | 434.8 g/mol | [1] |

| Physical State | White powdered solid | [1] |

| Melting Point | 175.5–177.2 °C | [1] |

| Density | 1.618 g/mL (at 25 °C) | [1] |

| Vapor Pressure | < 0.01 mPa (< 1 x 10⁻⁷ mmHg) at 25 °C | [1] |

| Water Solubility (at 20 °C) | 15 mg/L (0.015 g/L) at pH 5 1650 mg/L (1.65 g/L) at pH 7 |[1][2] | | Octanol-Water Partition Coefficient (Log Kₒw) | 1.67 at pH 5 -0.0186 at pH 7 -0.542 at pH 9 |[1] | | Dissociation Constant (pKa) | ~3.5 |[2] |

Environmental Degradation Pathways

This compound-methyl dissipates in the environment through a combination of chemical and biological processes. The primary routes of degradation are chemical hydrolysis and microbial metabolism, with hydrolysis being particularly significant.

Chemical Degradation: Hydrolysis

Hydrolysis is a major pathway for the degradation of this compound-methyl, especially in aqueous environments and moist soils. The rate of hydrolysis is highly dependent on pH and temperature.[3][4] The reaction is significantly faster in acidic and basic conditions compared to neutral pH.[3][4] The primary mechanism involves the cleavage of the sulfonylurea bridge, which results in the loss of herbicidal activity.[1][5]

Table 2: Hydrolysis Half-Life (DT₅₀) of this compound-Methyl in Water

| Temperature (°C) | Half-Life (days) | pH | Reference(s) |

|---|---|---|---|

| 11 | Stable | 7 | [2] |

| 15 | Stable | 7 | [2] |

| 20 | 38.5 | 7 | [2] |

| 42 | 3.2 | 7 | [2] |

Note: "Stable" indicates little to no degradation was observed during the study period.

Biodegradation: Soil Metabolism

Microbial degradation is a key process in the dissipation of this compound-methyl from soil. The degradation pathway is influenced by soil pH.[1] In acidic soils, the primary route is the hydrolytic cleavage of the sulfonylurea bridge, producing aminopyrimidine and 3-chlorosulfonamide ester metabolites.[1] In alkaline soils, rearrangement and contraction of the sulfonylurea linkage become more important degradation pathways.[1]

Table 3: Aerobic Soil Metabolism Half-Life (DT₅₀) of this compound-Methyl

| Soil Type / Condition | Half-Life (days) | Reference(s) |

|---|---|---|

| Laboratory Aerobic (Typical) | < 18 | [1] |

| Laboratory Aerobic (20 °C) | 13.9 - 26.7 | |

| Indian Soils (Field) | 8.1 - 10.9 | |

| Sandy Clay Loam (Sugarcane field) | 8.85 - 9.12 | [6] |

| Sugarcane Rhizospheric Soil | 6.64 - 9.87 |

Photodegradation

While chemical and microbial degradation are the primary dissipation routes, photolysis can contribute to the breakdown of this compound-methyl, particularly when applied to surfaces like polyethylene mulch. Field studies on mulch have shown rapid dissipation, with half-lives of 2.6 to 2.8 days under dry conditions.[2]

Mobility in Soil

The mobility of this compound-methyl in soil determines its potential to leach into groundwater or move via surface runoff. Mobility is a function of its adsorption-desorption characteristics, which are strongly influenced by soil properties and the chemical's ionic state.

Adsorption and Desorption

As a weak acid, this compound-methyl exists predominantly in its anionic (negatively charged) form in soils with a pH above its pKa (~3.5). This negative charge results in repulsion from negatively charged soil colloids (clay and organic matter), leading to relatively weak adsorption and higher mobility.[7] Consequently, adsorption is negatively correlated with soil pH and positively correlated with organic matter and clay content. The adsorption process is considered to be mainly physical.

Table 4: Soil Adsorption Coefficients for this compound-Methyl

| Parameter | Value Range | Soil Conditions | Reference(s) |

|---|---|---|---|

| Freundlich Adsorption Coefficient (K_f) | 1.1 - 6.1 mL/g | Various Indian soils | |

| Freundlich Adsorption Coefficient (K_f) | 0.32 - 3.56 mL/g | EU Dossier, 4 soil types | |

| Distribution Coefficient (K_d) | 1.67 mL/g | EU Dossier | |

| Organic Carbon-Normalized Adsorption Coefficient (K_oc) | 105 - 173 mL/g | Various Indian soils |

Leaching and Field Dissipation

Laboratory column studies have demonstrated that this compound-methyl has the potential to be highly mobile in soil, particularly in coarse-textured sandy soils.[7] However, despite its potential for mobility indicated by laboratory adsorption studies, field studies often show that its movement is limited.[1] This discrepancy is attributed to its rapid dissipation in the field through hydrolysis and microbial degradation, which reduces the amount of parent compound available for transport.[1][6] The Groundwater Ubiquity Score (GUS), calculated from half-life and K_oc values, is typically less than 1.9, classifying this compound-methyl as having a low leaching potential under the conditions studied.

Key Experimental Protocols

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This study aims to determine the rate and pathway of aerobic degradation of this compound-methyl in soil.

-

Soil Selection: A minimum of three distinct soil types are selected, characterized by their texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: ¹⁴C-labeled this compound-methyl (radiolabeled on the pyrazole or pyrimidine ring) is applied to fresh soil samples (typically at a concentration reflecting the maximum field application rate). The soil moisture is adjusted to 40-60% of maximum water holding capacity.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20 °C).[8][9] A stream of carbon dioxide-free, humidified air is passed through the flasks to maintain aerobic conditions.

-

Trapping Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH), and organic volatile compounds are trapped using a suitable adsorbent (e.g., polyurethane foam or ethylene glycol).[9]

-

Sampling and Extraction: Duplicate flasks are removed at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). Soil samples are extracted using appropriate solvents (e.g., acetonitrile/water mixtures).

-

Analysis: The radioactivity in the extracts, trapping solutions, and unextracted soil residues is quantified using Liquid Scintillation Counting (LSC). The parent compound and transformation products in the extracts are identified and quantified using radio-HPLC, TLC, and/or LC-MS/MS.[8]

-

Data Analysis: The dissipation half-life (DT₅₀) and mineralization rates are calculated using first-order kinetics. A degradation pathway is proposed based on the identified metabolites.

Batch Equilibrium Adsorption/Desorption Study (Following OECD Guideline 106)

This method is used to determine the soil adsorption (K_f, K_d) and desorption coefficients.

-

Soil and Solution Preparation: Several soil types are air-dried and sieved. A background electrolyte solution (typically 0.01 M CaCl₂) is prepared. A stock solution of this compound-methyl is prepared in this solution, with subsequent dilutions to create a range of concentrations.[10][11]

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and concentration range. The goal is to achieve 20-80% adsorption of the test substance.[12]

-

Adsorption Phase: A known mass of soil (e.g., 1-5 g) is placed into centrifuge tubes with a specific volume of the this compound-methyl solution (e.g., 10 mL).[10] The tubes are shaken in the dark at a constant temperature (e.g., 25 °C) for the predetermined equilibration time (e.g., 24 hours).[10]

-

Phase Separation: After shaking, the samples are centrifuged at high speed to separate the solid and aqueous phases. An aliquot of the supernatant is carefully removed for analysis.[11]

-

Desorption Phase: For desorption, the remaining supernatant is removed and replaced with an equal volume of fresh background electrolyte solution. The tubes are re-shaken for the same equilibration period, centrifuged, and the supernatant is sampled again. This step can be repeated for multiple desorption cycles.

-

Analysis: The concentration of this compound-methyl in the aqueous phase is determined using a validated analytical method, such as HPLC-MS/MS.

-

Calculation: The amount of this compound-methyl adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution (indirect method).[11][13] The adsorption (K_f, K_d) and organic carbon-normalized (K_oc) coefficients are calculated using the Freundlich isotherm equation.[10]

Residue Analysis by HPLC-MS/MS

This protocol describes a method for the quantitative determination of this compound-methyl and its major transformation products in soil and water.[14][15]

-

Extraction (Soil): A 10 g soil sample is mixed with celite and sand and extracted with an acetonitrile/water solution by shaking. The extract is centrifuged, and the supernatant is collected. The solvent is evaporated, and the residue is reconstituted in an appropriate solvent mixture for analysis.[14]

-

Extraction (Water): A 100 mL water sample is fortified and subjected to liquid-liquid extraction with dichloromethane. The organic layer is collected, dried, and concentrated. The residue is reconstituted for analysis.[15]

-

Instrumental Analysis:

-

System: A High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS).[14][15]

-

Column: A reverse-phase column such as a Phenomenex Synergi® Hydro-RP is commonly used.[14]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[14]

-

Detection: Electrospray Ionization (ESI) in both positive and negative modes is used to detect the parent compound and its various metabolites.[14]

-

Quantification: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring specific precursor-to-product ion transitions for each analyte.[14]

-

Visualizations

Degradation Pathways of this compound-Methyl

Caption: Primary degradation pathways of this compound-methyl in acidic and alkaline environments.

Experimental Workflow for Batch Equilibrium Adsorption Study

Caption: Standard workflow for a pesticide batch equilibrium adsorption study.

Factors Influencing Environmental Mobility of this compound-Methyl

Caption: Relationship between chemical/soil properties and this compound-methyl's mobility.

References

- 1. coromandel.biz [coromandel.biz]

- 2. This compound-Methyl Degradation from the Surface of Low-Density Polyethylene Mulch Using Analytical and Bioassay Techniques | Weed Science | Cambridge Core [cambridge.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and this compound methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. mdpi.com [mdpi.com]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. mdpi.com [mdpi.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

Halosulfuron: An In-depth Technical Guide to its Hydrolysis and Photolysis

This technical guide provides a comprehensive overview of the chemical degradation of halosulfuron, a widely used sulfonylurea herbicide. The content is tailored for researchers, scientists, and professionals in drug development, focusing on the hydrolysis and photolysis pathways that dictate its environmental fate and persistence. This document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to facilitate a deeper understanding of this compound's stability and degradation kinetics.

Introduction to this compound

This compound-methyl is a selective, post-emergence herbicide effective for controlling various broadleaf weeds and nutsedge in crops such as corn, sugarcane, and turf.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] The environmental persistence and potential for carryover to subsequent crops are largely governed by its degradation processes, primarily chemical hydrolysis and microbial degradation.[4] Photolysis is generally considered a minor degradation pathway for sulfonylurea herbicides.[4]

Hydrolysis of this compound

Chemical hydrolysis is a primary mechanism for the degradation of this compound in aqueous environments.[5][6] The rate of hydrolysis is significantly influenced by pH and temperature.[5][6][7]

Quantitative Data on Hydrolysis

The hydrolytic degradation of this compound follows first-order kinetics.[8] The half-life (DT₅₀) of this compound is highly dependent on the pH and temperature of the aqueous solution. Generally, hydrolysis is much faster in acidic and alkaline conditions compared to neutral pH.[5][6][7]

| Temperature (°C) | pH | Half-life (days) | Reference |

| 20 | 7 | 14.4 | [9] |

| 25 | 3 | - | [4] |

| 25 | 5 | - | [4] |

| 25 | 7 | - | [4] |

| 25 | 9 | - | [4] |

| 25 | 10 | - | [4] |

| 11 | 7 | No significant degradation | [8] |

| 15 | 7 | No significant degradation | [8] |

| 20 | 7 | 38.5 | [8] |

| 42 | 7 | 3.2 | [8] |

| 15 | 3 | - | [4] |

| 35 | 3 | - | [4] |

| 45 | 3 | - | [4] |

| 15 | 9 | - | [4] |

| 35 | 9 | - | [4] |

| 45 | 9 | - | [4] |

Note: Specific half-life values from Zheng et al. (2008) were not explicitly stated in the abstract but the study indicated significant decreases in half-life with increasing temperature and at acidic and alkaline pHs.

Experimental Protocol for Hydrolysis Studies

The following is a detailed methodology for conducting this compound hydrolysis experiments, based on the study by Zheng et al. (2008).[4]

Materials and Reagents:

-

This compound-methyl analytical standard

-

Buffer solutions (pH 3-10) prepared using potassium chloride and hydrochloric acid (pH 3), acetate buffer (pH 5), phosphate buffer (pH 7), and borate buffer (pH 9 and 10).[4]

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Serum bottles

-

Autoclave

Procedure:

-

Preparation of Solutions: Prepare aqueous buffer solutions for a range of pH values (e.g., 3, 5, 7, 9, 10).[4] All glassware and solutions should be autoclaved before use to prevent microbial degradation.[4]

-

Spiking of Herbicide: Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetonitrile). Spike the buffer solutions in serum bottles with the stock solution to achieve the desired initial concentration (e.g., 50 µM).[4]

-

Incubation: Incubate the serum bottles in the dark at constant temperatures (e.g., 15, 25, 35, and 45 °C).[4]

-

Sampling: Periodically withdraw aliquots from the solutions.

-

Analysis: Analyze the concentration of this compound-methyl and its degradation products in the samples using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or UV).[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of hydrolysis products.[5][6][7]

Hydrolysis Pathway

The hydrolysis of this compound-methyl proceeds through two main pathways, depending on the pH of the solution:

-

Acidic and Neutral Conditions (pH ≤ 7): The primary degradation mechanism is the cleavage of the sulfonylurea bridge.[4]

-

Alkaline Conditions (pH > 7): In alkaline solutions, in addition to the cleavage of the sulfonylurea bridge, a contraction of the bridge can also occur.[5][6][7] The presence of a chlorine substitution on the pyrazole ring of this compound-methyl makes it more susceptible to this bridge contraction compared to other similar sulfonylureas.[5][6][7]

Photolysis of this compound

The degradation of this compound through photolysis, the breakdown of molecules by light, is considered a minor pathway in its overall environmental fate.[4]

Current Understanding of this compound Photolysis

Available literature suggests that this compound-methyl is relatively stable to photolysis in solution and on soil surfaces. While direct photolysis under natural sunlight appears to be insignificant, degradation can be induced under specific laboratory conditions, such as using high-energy UV-C irradiation in combination with advanced oxidation processes.[5] However, these conditions are not typically representative of natural environmental settings. Studies on other sulfonylurea herbicides have also indicated that photolysis is not a primary degradation route.[10]

General Experimental Protocol for Herbicide Photolysis Studies

Materials and Reagents:

-

This compound-methyl analytical standard

-

Aqueous solutions (e.g., deionized water, buffered solutions)

-

Photocatalysts or photosensitizers (optional, e.g., TiO₂, H₂O₂, humic acid)[11]

-

UV irradiation source (e.g., UV lamps with specific wavelength output)

-

Quartz reaction vessels (transparent to UV light)

-

Analytical instrumentation (HPLC, LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a solution of this compound-methyl in the desired aqueous medium within quartz reaction vessels.

-

Irradiation: Expose the solutions to a controlled UV light source for defined periods. Control experiments should be run in the dark to distinguish between hydrolysis and photolysis.

-

Sampling: Withdraw samples at various time intervals.

-

Analysis: Quantify the remaining this compound-methyl and identify photodegradation products using HPLC and LC-MS.

Conclusion

The environmental fate of this compound is predominantly governed by chemical hydrolysis, a process highly sensitive to pH and temperature. It degrades more rapidly in acidic and alkaline environments compared to neutral conditions. While photolysis is a potential degradation pathway for many agrochemicals, current evidence suggests it is a minor contributor to the overall degradation of this compound under typical environmental conditions. This guide provides researchers and scientists with the fundamental data and methodologies to further investigate the environmental behavior of this significant herbicide.

References

- 1. Haloshuge Herbicide - this compound 75% WG l Mankind Agritech [mankindag.com]

- 2. aws.agroconsultasonline.com [aws.agroconsultasonline.com]

- 3. Permit / this compound | CALS [cals.cornell.edu]

- 4. ars.usda.gov [ars.usda.gov]

- 5. proquest.com [proquest.com]

- 6. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and this compound methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of Sulfonylurea ... | Archive ouverte UNIGE [archive-ouverte.unige.ch]

- 11. mdpi.com [mdpi.com]

Toxicological Profile of Halosulfuron-methyl on Non-Target Organisms

An In-depth Technical Guide

Executive Summary

Halosulfuron-methyl is a selective, systemic sulfonylurea herbicide engineered to control sedges and broadleaf weeds in various crops.[1] Its primary mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[2][3] While highly effective against target plants, a comprehensive understanding of its toxicological profile in non-target organisms is essential for a thorough environmental risk assessment. This guide provides a detailed overview of the toxicity of this compound-methyl to mammals, aquatic organisms, birds, and terrestrial invertebrates, outlines standard experimental protocols for toxicity testing, and explores potential mechanisms of sublethal toxicity in animal species.

Overall, this compound-methyl exhibits low acute toxicity to mammals, birds, fish, and most aquatic invertebrates.[3][4][5] The primary risk to non-target species is observed in aquatic plants and algae, which possess the ALS enzyme targeted by the herbicide.[2][6] In animal studies, toxic effects are generally observed only at high doses and are often non-specific, such as reduced body weight.[4][7][8] The toxicological mode of action in mammals is considered undetermined.[4]

Mammalian Toxicology

This compound-methyl demonstrates a low order of acute toxicity in mammals following oral, dermal, and inhalation exposure.[4][7][8] It is not considered a skin irritant or sensitizer, though it can be a slight eye irritant.[5]

Acute and Chronic Toxicity Data

Toxicological studies on rats, mice, and dogs have been conducted to determine acute and chronic toxicity endpoints. The dog has been identified as the most sensitive mammalian species in repeated-dose studies, with effects primarily characterized by reduced body weight gain.[4][5][8][9]

Table 1: Mammalian Toxicity of this compound-methyl

| Species | Test Duration | Endpoint | Value (mg/kg bw/day) | Reference |

|---|---|---|---|---|

| Rat | Acute | Oral LD50 | >1,287 | [6] |

| Rat | Acute | Dermal LD50 | >2,000 | [2] |

| Dog | 1-Year | NOAEL | 10 | [2][9] |

| Dog | 1-Year | LOAEL | 40 | [4] |

| Rat | 2-Year | NOAEL | 56.3 (females) | [2][9] |

| Mouse | 18-Month | NOAEL | 410 (males) |[2] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Developmental and Reproductive Toxicity

In prenatal developmental toxicity studies in rats and rabbits, effects such as increased resorptions, post-implantation losses, and decreased litter size were observed, but typically at dose levels that also produced maternal toxicity.[4][10] A clear No Observed Adverse Effect Level (NOAEL) has been established for these developmental effects.[8] For instance, in a rabbit developmental study, the NOAEL was 50 mg/kg/day, with a corresponding LOAEL of 150 mg/kg/day.[4][10] Multi-generation studies in rats showed no adverse effects on fertility or reproductive performance.[5]

Carcinogenicity and Genotoxicity

This compound-methyl is classified as "not likely to be carcinogenic to humans."[4][8][10] This classification is based on a lack of evidence for carcinogenicity in long-term studies with both rats and mice.[4][8][11] Furthermore, it has tested negative in a comprehensive battery of genotoxicity and mutagenicity studies.[4][8]

Ecotoxicological Profile

The environmental impact of this compound-methyl has been evaluated across various non-target species, including aquatic organisms, birds, and terrestrial invertebrates.

Aquatic Organisms

The risk to most aquatic animals is considered low. However, consistent with its herbicidal mode of action, this compound-methyl is highly toxic to sensitive aquatic plants and algae.

Table 2: Aquatic Ecotoxicity of this compound-methyl

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | >131 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | >118 | [2] |

| Water Flea (Daphnia magna) | 48-hour | EC50 | >107 | [2][6] |

| Green Algae (Selenastrum capricornutum) | 5-day | EC50 | 0.0053 | [2][6] |

| Blue-green Algae (Anabaena flos-aquae) | 5-day | EC50 | 0.158 |[2] |

LC50: Median Lethal Concentration; EC50: Median Effective Concentration.

Terrestrial Organisms

The toxicity of this compound-methyl to terrestrial wildlife is generally low.

Table 3: Terrestrial Ecotoxicity of this compound-methyl

| Species | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2250 mg/kg | [2] |

| Mallard Duck (Anas platyrhynchos) | 5-day Dietary | LC50 | >5620 ppm | [2] |

| Honey Bee (Apis mellifera) | 48-hour Contact | LD50 | >100 µ g/bee | [2][3][6] |

| Earthworm | - | LC50 | >1000 mg/kg soil |[2] |

LD50: Median Lethal Dose; LC50: Median Lethal Concentration.

Mechanism of Toxicity in Non-Target Animals

The primary herbicidal mechanism of this compound-methyl, the inhibition of the ALS enzyme, is specific to plants and bacteria. The mode of action for toxicity in mammals is officially undetermined.[4] However, some research points to potential sublethal effects in aquatic organisms through alternative pathways. One review suggests that this compound-methyl has the potential to inhibit acetylcholinesterase (AChE) in fish, which could lead to neurotoxic effects and tissue damage.[1][12] Additionally, like many chemical stressors, exposure to pesticides can induce oxidative stress.[13][14] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them, potentially leading to cellular damage.

Standard Experimental Protocols

Toxicological data are generated using standardized testing protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability.

Diagram of a General Ecotoxicological Workflow

The process for determining an acute toxicity endpoint like an LC50 or EC50 follows a structured workflow.

Protocol Summaries

-

OECD 203: Fish, Acute Toxicity Test

-

Objective: To determine the concentration of a substance lethal to 50% of the test fish (LC50) over a 96-hour period.[15][16][17]

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[17][18]

-

Methodology: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group, for 96 hours.[16][19] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[15][16] Water quality parameters (pH, dissolved oxygen, temperature) are monitored.

-

Endpoint: The primary endpoint is the 96-hour LC50, calculated using statistical methods.[15][18]

-

-

OECD 202: Daphnia sp., Acute Immobilisation Test

-

Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour period.[20]

-

Test Organism: Daphnia magna, less than 24 hours old.[21][22][23]

-

Methodology: Young daphnids are exposed to at least five concentrations of the test substance under static conditions for 48 hours.[20][21][23] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[21][24]

-

Endpoint: The 48-hour EC50 for immobilization is calculated.[22][24]

-

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae.[25][26]

-

Test Organism: Species such as Pseudokirchneriella subcapitata (green alga).[27]

-

Methodology: Exponentially growing algal cultures are exposed to a range of test substance concentrations in a nutrient-rich medium for a period of 72 hours under continuous illumination and controlled temperature.[25][26][27] Algal growth is measured over time by cell counts or another biomass surrogate like chlorophyll content.[28]

-

Endpoint: The EC50 value based on the inhibition of growth rate is calculated.[29]

-

-

OECD 223: Avian Acute Oral Toxicity Test

-

Objective: To estimate the acute oral toxicity (LD50) of a substance to birds.[30][31][32]

-

Test Organism: Commonly used species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Methodology: The test provides several options, including a limit test (a single high dose, typically 2000 mg/kg) and multi-stage tests to determine a definitive LD50.[30][31][33] Birds are dosed orally, and observed for mortality and signs of toxicity over a specified period.

-

Endpoint: The LD50, the single dose estimated to be lethal to 50% of the test birds.

-

Conclusion

The toxicological profile of this compound-methyl indicates a low risk to non-target animal species under typical exposure scenarios. Its high specificity for the plant enzyme ALS results in low acute and chronic toxicity for mammals, birds, fish, and most invertebrates. The primary ecotoxicological concern is for non-target aquatic plants and algae, which are highly sensitive. While the direct mechanism of toxicity in animals at high doses is not fully elucidated, potential sublethal effects may involve pathways such as acetylcholinesterase inhibition or the induction of oxidative stress. Adherence to standardized testing protocols is crucial for accurately characterizing the risk profile of this and other agrochemicals.

References

- 1. TOXICOLOGICAL EFFECT OF this compound-METHYL HERBICIDE WITH SPECIAL REFERENCE TO FRESHWATER FISH OF KARNATAKA, INDIA - A REVIEW. | Chelonian Research Foundation [acgpublishing.com]

- 2. coromandel.biz [coromandel.biz]

- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 4. Federal Register :: this compound-methyl; Pesticide Tolerances [federalregister.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. unitedchemicals.in [unitedchemicals.in]

- 7. Federal Register :: this compound-methyl; Pesticide Tolerances [federalregister.gov]

- 8. Federal Register :: this compound-Methyl; Pesticide Tolerances [federalregister.gov]

- 9. Peer review of the pesticide risk assessment of the active substance this compound‐methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. icaonline.co.za [icaonline.co.za]

- 12. View of TOXICOLOGICAL EFFECT OF this compound-METHYL HERBICIDE WITH SPECIAL REFERENCE TO FRESHWATER FISH OF KARNATAKA, INDIA - A REVIEW. [acgpublishing.com]

- 13. A review: oxidative stress in fish induced by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. oecd.org [oecd.org]

- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 18. eurofins.com.au [eurofins.com.au]

- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 22. eurofins.it [eurofins.it]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. fera.co.uk [fera.co.uk]

- 25. oecd.org [oecd.org]

- 26. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. fera.co.uk [fera.co.uk]

- 28. testinglab.com [testinglab.com]

- 29. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. catalog.labcorp.com [catalog.labcorp.com]

- 33. oecd.org [oecd.org]

Halosulfuron-Methyl: A Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1] It is highly effective in controlling a wide range of broadleaf weeds and sedges in various agricultural and turfgrass settings.[1][2][3] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[1][2][4] This document provides a comprehensive technical overview of the chemical structure and synthesis of this compound-methyl, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure

This compound-methyl is chemically known as methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.[1]

Chemical Formula: C₁₃H₁₅ClN₆O₇S[1]

Molecular Weight: 434.81 g/mol [1]

CAS Number: 100784-20-1[1]

Structure:

Synthesis of this compound-Methyl

The synthesis of this compound-methyl is a multi-step process that can be achieved through various routes. Two prominent synthesis pathways are detailed below, based on publicly available patent literature.

Pathway 1: Synthesis via a Sulfonyl Chloride Intermediate

This pathway involves the synthesis of a key intermediate, methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, which is then coupled with 2-amino-4,6-dimethoxypyrimidine.

Caption: Synthesis of this compound-methyl via a Sulfonyl Chloride Intermediate.

Step 1: Condensation to form 3-chloro-1-methylpyrazole-5-dimethylaminothiocarbonyloxy-4-methyl formate

-

Reactants: 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate, Dimethylaminothioformyl chloride, Sodium hydroxide.

-

Procedure: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a suitable solvent, add sodium hydroxide. Cool the mixture and then add dimethylaminothioformyl chloride. The reaction is typically stirred for several hours at a controlled temperature.

Step 2: Rearrangement to form 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate

-

Procedure: The product from Step 1 is subjected to a transposition rearrangement reaction. This is often achieved by heating the compound in a suitable solvent.

Step 3: Chlorosulfonation to form 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate

-

Reactants: 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate, Chlorine.

-

Procedure: The rearranged product from Step 2 is treated with chlorine in a suitable solvent to yield the sulfonyl chloride intermediate.

Step 4: Ammoniation to form Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

-

Reactants: 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate, Ammonia water.

-

Procedure: The sulfonyl chloride intermediate is reacted with aqueous ammonia to form the sulfonamide.

Step 5: Coupling to form this compound-methyl

-

Reactants: Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, 2-amino-4,6-dimethoxypyrimidine.

-

Procedure: The sulfonamide intermediate is coupled with 2-amino-4,6-dimethoxypyrimidine in the presence of a suitable coupling agent and base to yield this compound-methyl.

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate | Dimethylaminothioformyl chloride | 1 : 1-1.2 | - | - | - | - |

| 4 | 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate | Ammonia water | - | - | - | - | - |

Note: Detailed quantitative data for all steps in this pathway is not fully available in the public domain.

Pathway 2: Synthesis starting from 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate

This alternative pathway begins with a different starting material and proceeds through a series of hydrolysis, methylation, chlorination, acylation, and condensation reactions.

Caption: Alternative Synthesis of this compound-methyl.

Step 1: Hydrolysis

-

Reactant: 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate.

-